

Application Notes and Protocols for JNJ-303 in Patch Clamp Experiments

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Compound of Interest

Compound Name: JNJ 303

Cat. No.: B15586980

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Introduction

JNJ-303 is a potent and selective blocker of the slow delayed rectifier potassium current (IKs). [1][2] This current is crucial for the repolarization phase of the cardiac action potential, particularly during sympathetic stimulation.[3][4][5] The IKs channel is formed by the co-assembly of the pore-forming α -subunit Kv7.1 (encoded by the KCNQ1 gene) and the accessory β -subunit KCNE1.[3][5][6] Due to its critical role in cardiac electrophysiology, the IKs channel is a significant target for pharmacological research and drug safety assessment. JNJ-303 serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of IKs and for screening for potential cardiac liabilities of new chemical entities.

These application notes provide detailed protocols for the use of JNJ-303 in whole-cell patch clamp experiments to characterize its inhibitory effects on IKs channels.

Mechanism of Action

JNJ-303 acts as a highly specific inhibitor of the IKs channel.[1][2] It binds to a site on the Kv7.1/KCNE1 channel complex, modulating its gating and thereby blocking the flow of potassium ions.[7] This inhibition of IKs leads to a prolongation of the action potential duration (APD), which can be observed as a prolongation of the QT interval on an electrocardiogram.[3]

[8] At higher concentrations, JNJ-303 can also exhibit effects on other cardiac ion channels, although with significantly lower potency.

Data Presentation

The following table summarizes the inhibitory potency of JNJ-303 on various cardiac ion currents, providing a clear comparison of its selectivity.

Ion Channel (Current)	IC50 Value	Cell Type/Expression System	Reference
Kv7.1/KCNE1 (IKs)	64 nM	Not specified	[1] [2]
hERG (IKr)	12.6 μ M	Not specified	
NaV1.5 (INa)	3.3 μ M	Not specified	
CaV1.2 (ICa)	>10 μ M	Not specified	
Kv4.3 (Ito)	11.1 μ M	Not specified	

Experimental Protocols

This section provides a detailed methodology for conducting whole-cell patch clamp experiments to assess the effect of JNJ-303 on IKs currents using a heterologous expression system, such as Human Embryonic Kidney (HEK293) cells.

Cell Culture and Transfection

- **Cell Line Maintenance:** Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- **Transfection:** For electrophysiological recordings, plate HEK293 cells onto glass coverslips. Co-transfect the cells with plasmids encoding human Kv7.1 and KCNE1 using a suitable transfection reagent. A fluorescent reporter plasmid (e.g., eGFP) can be co-transfected to facilitate the identification of successfully transfected cells.[\[9\]](#) Recordings can typically be performed 24-48 hours post-transfection.[\[9\]](#)

Solutions and Reagents

Extracellular (Bath) Solution (in mM):

Component	Concentration (mM)
NaCl	135
KCl	5.4
CaCl ₂	1
MgCl ₂	1
HEPES	10
Glucose	10

Adjust pH to 7.35 with NaOH.[\[10\]](#)

Intracellular (Pipette) Solution (in mM):

Component	Concentration (mM)
KCl	140
MgCl ₂	1
EGTA	5
HEPES	10
Mg-ATP	5
Na-GTP	0.1

Adjust pH to 7.2 with KOH.[\[10\]](#)

JNJ-303 Stock Solution:

Prepare a high-concentration stock solution of JNJ-303 (e.g., 10 mM) in Dimethyl Sulfoxide (DMSO).[\[2\]](#)[\[4\]](#) Store aliquots at -20°C.[\[2\]](#) The final concentration of DMSO in the recording

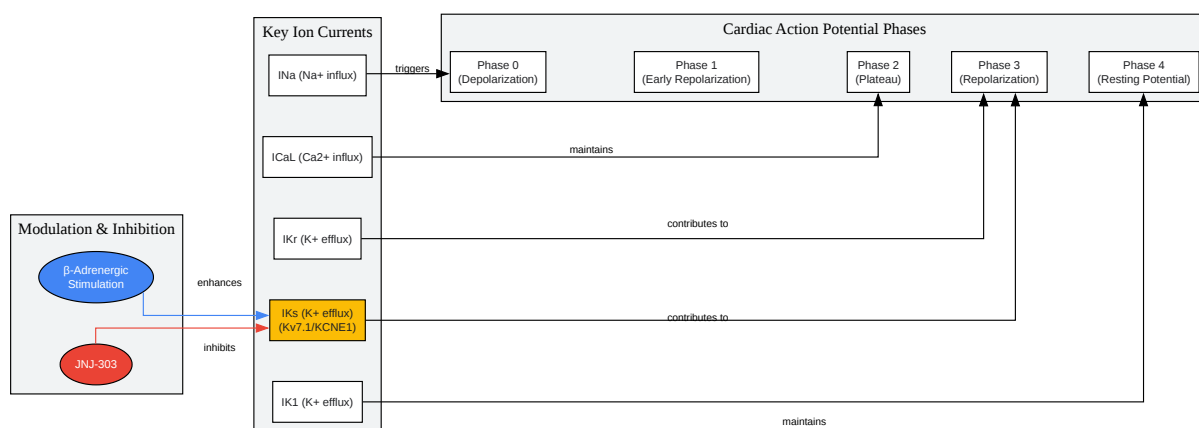
solution should be kept low (typically $\leq 0.1\%$) to avoid solvent effects.

Whole-Cell Patch Clamp Protocol

- **Pipette Preparation:** Pull patch pipettes from borosilicate glass capillaries. The pipette resistance should be 2-5 M Ω when filled with the intracellular solution.
- **Cell Mounting:** Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.
- **Giga-seal Formation:** Approach a transfected cell (identified by fluorescence) with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure to facilitate the formation of a high-resistance (G Ω) seal.
- **Whole-Cell Configuration:** After achieving a stable giga-seal, apply gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.
- **Voltage Clamp Protocol:**
 - Clamp the cell membrane potential at a holding potential of -80 mV or -90 mV.^[5]
 - To elicit IKs currents, apply depolarizing voltage steps of 2-5 seconds in duration to a range of potentials (e.g., from -60 mV to +60 mV in 10 or 20 mV increments).^[5]
 - Repolarize the membrane to a potential such as -40 mV to record the tail currents.
- **Data Acquisition:** Record the resulting membrane currents using a patch clamp amplifier and appropriate data acquisition software.
- **Drug Application:** After obtaining stable baseline recordings, perfuse the recording chamber with the extracellular solution containing the desired concentration of JNJ-303. Allow sufficient time for the drug effect to reach a steady state before recording the currents again. To determine the concentration-response relationship, apply increasing concentrations of JNJ-303. A washout step with the control extracellular solution should be performed to assess the reversibility of the drug's effect.

Visualizations

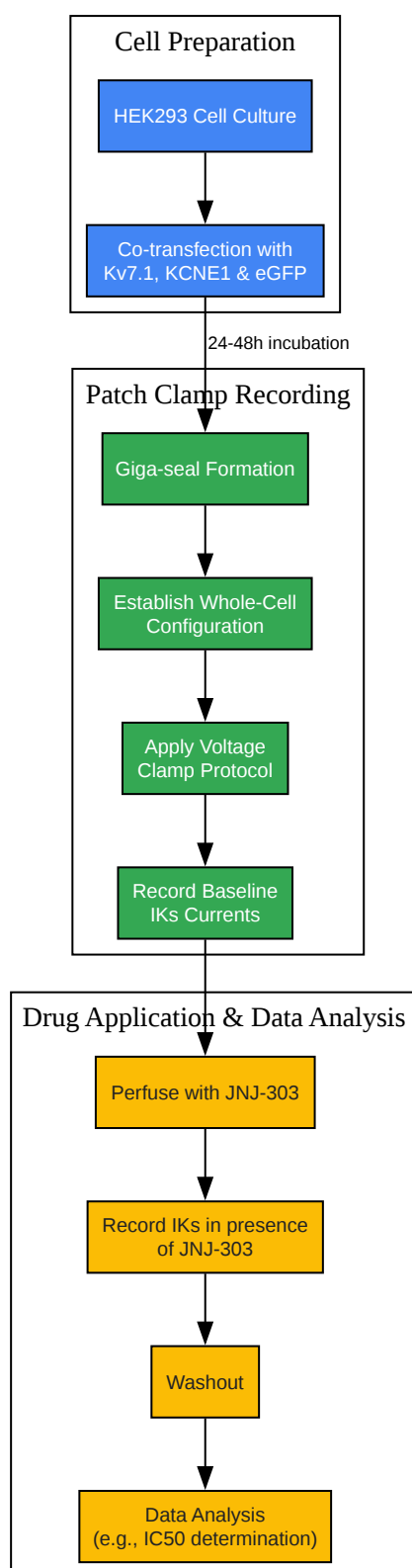
Signaling Pathway



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Caption: Role of IKs in the Cardiac Action Potential and its modulation.

Experimental Workflow



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Caption: Workflow for a JNJ-303 patch clamp experiment.

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